1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
CAS No.: 1448128-28-6
VCID: VC7476864
Molecular Formula: C14H17BrN6O2S
Molecular Weight: 413.29
* For research use only. Not for human or veterinary use.

Description |
The compound 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone represents a chemically complex structure that integrates multiple functional groups, including a bromopyridine moiety, a piperidine ring, and a tetrazole-based thioether. This compound is of interest due to its potential biological and pharmacological applications, particularly in drug discovery and medicinal chemistry. Structural FeaturesThe molecular structure of the compound is characterized by:
The combination of these elements suggests that the compound may exhibit significant biological activity, such as enzyme inhibition or receptor binding. SynthesisWhile specific synthesis pathways for this compound were not directly identified in the sources, similar compounds are often synthesized through:
Potential ApplicationsBased on its structural components, the compound has potential applications in:
Biological ActivityAlthough specific experimental data for this compound is unavailable, related compounds have been evaluated for:
Analytical CharacterizationThe characterization of similar compounds typically involves:
Comparative Data Table
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CAS No. | 1448128-28-6 | ||||||||||||||||||||
Product Name | 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone | ||||||||||||||||||||
Molecular Formula | C14H17BrN6O2S | ||||||||||||||||||||
Molecular Weight | 413.29 | ||||||||||||||||||||
IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H17BrN6O2S/c1-20-14(17-18-19-20)24-9-12(22)21-7-4-10(5-8-21)23-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-9H2,1H3 | ||||||||||||||||||||
Standard InChIKey | OUIVNURESPTKIY-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | ||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||
PubChem Compound | 71799441 | ||||||||||||||||||||
Last Modified | Aug 19 2023 |
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